molecular formula C10H15NO3 B1201628 L-Metanephrine CAS No. 2282-54-4

L-Metanephrine

Cat. No.: B1201628
CAS No.: 2282-54-4
M. Wt: 197.23 g/mol
InChI Key: JWJCTZKFYGDABJ-UHFFFAOYSA-N
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Description

L-Metanephrine, also known as L-metadrenaline, is a metabolite of epinephrine (adrenaline). It is produced by the action of catechol-O-methyl transferase on epinephrine. This compound is part of the catecholamine metabolic pathway and is commonly found in the human body as a result of the breakdown of epinephrine .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Metanephrine can be synthesized through the methylation of epinephrine. The reaction involves the use of catechol-O-methyl transferase, which transfers a methyl group to the hydroxyl group of epinephrine, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the extraction and purification from biological samples, such as urine or plasma. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify and isolate this compound from these samples .

Chemical Reactions Analysis

Types of Reactions

L-Metanephrine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Metanephrine has several applications in scientific research:

Mechanism of Action

L-Metanephrine exerts its effects by interacting with various molecular targets and pathways involved in the metabolism of catecholamines. It is primarily a metabolite and does not have significant pharmacological activity on its own. its presence in biological samples is indicative of the activity of catecholamine metabolic pathways .

Comparison with Similar Compounds

L-Metanephrine is similar to other catecholamine metabolites such as normetanephrine and 3-methoxytyramine. it is unique in that it is specifically derived from epinephrine. Other similar compounds include:

This compound is unique in its specific derivation from epinephrine and its role as a biomarker for certain medical conditions.

Biological Activity

L-Metanephrine, a metabolite of epinephrine, has garnered attention in recent research for its biological activity and implications in various health conditions, particularly in the context of neuroendocrine tumors and cardiovascular diseases. This article synthesizes findings from multiple studies to present a comprehensive overview of the biological activity of this compound, including its diagnostic utility, associations with cardiometabolic risks, and case studies illustrating its clinical relevance.

Overview of this compound

This compound is produced through the enzymatic conversion of epinephrine via catechol-O-methyltransferase (COMT). It serves as an indirect marker for catecholamine-secreting tumors such as pheochromocytomas and paragangliomas. Elevated levels of this compound can indicate abnormal sympathetic nervous system activity and are often assessed through plasma and urinary measurements.

Diagnostic Utility

Sensitivity in Diagnosing Pheochromocytoma
Research shows that plasma metanephrines, including this compound, provide high sensitivity for diagnosing pheochromocytoma. A study reported a sensitivity of 100% for plasma metanephrines compared to 82% for plasma catecholamines . This makes this compound a critical component in biochemical testing for suspected cases of pheochromocytoma.

Table 1: Diagnostic Sensitivity of Metanephrines vs. Catecholamines

Test TypeSensitivity (%)
Plasma Metanephrines100
Plasma Catecholamines82
Urinary Catecholamines82

Associations with Cardiometabolic Risks

Recent studies have established significant correlations between elevated levels of metanephrines, including this compound, and various cardiometabolic complications. For instance, a retrospective study found that higher urinary metanephrine levels were associated with increased risks for metabolic syndrome and microalbuminuria .

Table 2: Associations Between Metanephrine Levels and Cardiometabolic Risks

ConditionOdds Ratio (OR)p-value
Metabolic Syndrome1.100.004
Hypertensive Cardiomyopathy1.230.006
Microalbuminuria1.340.018

These findings suggest that monitoring this compound levels could be beneficial not only for diagnosing tumors but also for assessing cardiovascular health.

Case Studies

Case Study: Elevated Metanephrines in Neuroendocrine Tumor
A patient presented with elevated serum normetanephrines (252 pg/mL) and metanephrines (155 pg/mL), alongside significantly high urinary levels (three times the upper limit). Imaging confirmed the presence of a cervical carotid sheath mass, leading to treatment initiation with alpha blockade . This case underscores the importance of this compound in both diagnosis and management of neuroendocrine tumors.

Case Study: Cardiovascular Implications
Another case highlighted a patient with paroxysmal symptoms such as headaches and hypertension, where laboratory tests indicated elevated urinary metanephrines (1300 µg/24 hours). The findings prompted further investigation into potential underlying pheochromocytoma or related conditions . This illustrates how this compound levels can guide clinical decision-making in symptomatic patients.

Research Findings

A study involving 1374 patients demonstrated that elevated metanephrine levels correlated strongly with cardiovascular complications even in patients without evident tumors. The multivariate analysis indicated significant associations between high metanephrine levels and increased risks for hypertensive cardiomyopathy and metabolic syndrome .

Properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2/h3-5,9,11-13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJCTZKFYGDABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863478
Record name Metanephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metanephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004063
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5001-33-2, 2282-54-4
Record name Metanephrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5001-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Metanephrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2282-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metanephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metanephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METANEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZE0530JEJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Metanephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004063
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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